2-Methyl-1,4-benzoxathiine 4,4-dioxide
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Overview
Description
2-methyl-1,4-benzoxathiine-4,4-dione is a heterocyclic compound containing both oxygen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-benzoxathiine-4,4-dione typically involves the cyclization of appropriate precursors. One efficient method involves the use of 2-hydroxyacetophenones, which undergo mesylation followed by intramolecular cyclization in the presence of a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The intermediate hydroxy derivatives are then dehydrated using phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-methyl-1,4-benzoxathiine-4,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,4-benzoxathiine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-methyl-1,4-benzoxathiine-4,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-methyl-1,4-benzoxathiine-4,4-dione involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzoxathiine: This compound shares a similar core structure but differs in its oxidation state and substituents.
1,2-benzoxathiin-4(3H)-one 2,2-dioxide: Another related compound with different functional groups and reactivity.
Uniqueness
2-methyl-1,4-benzoxathiine-4,4-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in the ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H8O3S |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-methyl-1,4λ6-benzoxathiine 4,4-dioxide |
InChI |
InChI=1S/C9H8O3S/c1-7-6-13(10,11)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI Key |
MJJBCHSVQPNWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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